![molecular formula C7HBrCl3NS B12952799 2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
2-Bromo-4,6,7-trichlorobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,6,7-trichlorobenzo[d]thiazole is a heterocyclic compound containing a thiazole ring fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6,7-trichlorobenzo[d]thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of benzo[d]thiazole derivatives. The reaction conditions often include the use of bromine and chlorine sources, along with suitable solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,6,7-trichlorobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states .
Aplicaciones Científicas De Investigación
2-Bromo-4,6,7-trichlorobenzo[d]thiazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,6,7-trichlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Bromo-4,6,7-trichlorobenzo[d]thiazole include other halogenated benzo[d]thiazole derivatives, such as:
- 2-Chloro-4,6,7-trichlorobenzo[d]thiazole
- 2-Fluoro-4,6,7-trichlorobenzo[d]thiazole
- 2-Iodo-4,6,7-trichlorobenzo[d]thiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7HBrCl3NS |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-bromo-4,6,7-trichloro-1,3-benzothiazole |
InChI |
InChI=1S/C7HBrCl3NS/c8-7-12-5-3(10)1-2(9)4(11)6(5)13-7/h1H |
Clave InChI |
NIDAMFDKVHRMMI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
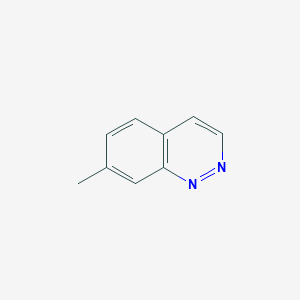
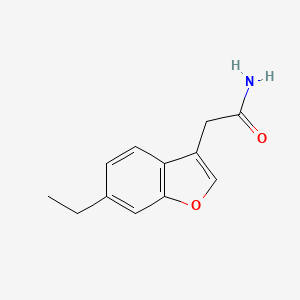
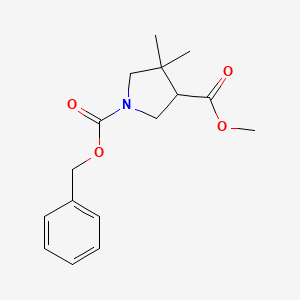


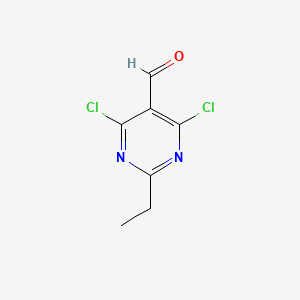
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
propanoic acid](/img/structure/B12952765.png)

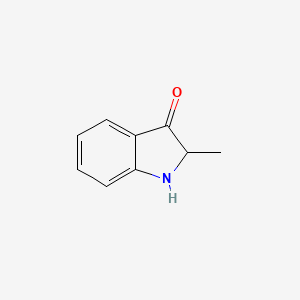

![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)

